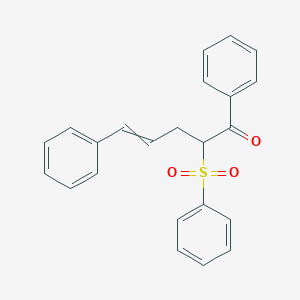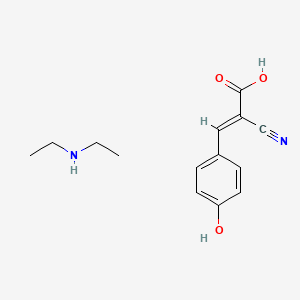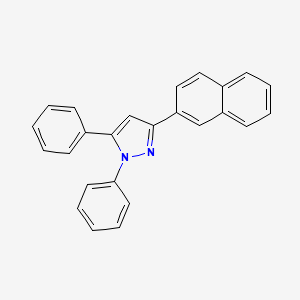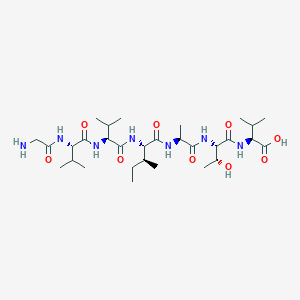
2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pent-4-en-1-one backbone with two phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable precursor, such as 1,5-diphenylpent-4-en-1-one. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Triethylamine or pyridine as bases, with nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Sulfonamide or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound may also interact with other molecular targets, depending on its specific structural features and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the extended carbon chain and phenyl substituents.
Benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group, with different biological activities.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A sulfonyl fluoride derivative known for its use as a serine protease inhibitor.
Uniqueness: 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is unique due to its extended carbon chain and phenyl substituents, which contribute to its distinct chemical reactivity and potential applications. The presence of the benzenesulfonyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
606138-60-7 |
|---|---|
Molekularformel |
C23H20O3S |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one |
InChI |
InChI=1S/C23H20O3S/c24-23(20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)27(25,26)21-16-8-3-9-17-21/h1-17,22H,18H2 |
InChI-Schlüssel |
IXNLESHENDPLOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)


![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)

![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
![4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol](/img/structure/B12573837.png)

silane](/img/structure/B12573860.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
